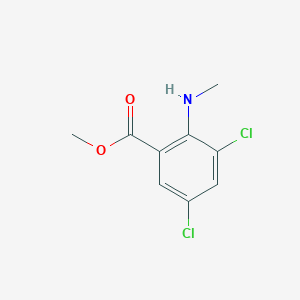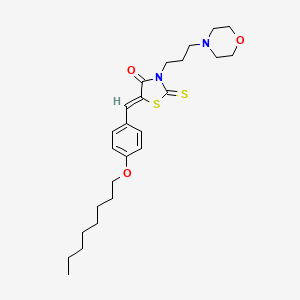
6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features bromine atoms at the 6 and 8 positions, an ethylphenyl group at the nitrogen atom, and a carboxamide group at the 3 position of the chromene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by the introduction of the carboxamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent carboxamide formation can be achieved through the reaction of the brominated chromene with 2-ethylphenylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The purification process may include recrystallization or chromatography techniques to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The bromine atoms can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium thiolate or potassium alkoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling Reactions: Palladium catalysts, arylboronic acids, and appropriate ligands in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromene derivatives, while cross-coupling reactions can produce polysubstituted chromenes with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a versatile intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the carboxamide group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-dichloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- 6,8-difluoro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- 6,8-diiodo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions. The bromine atoms also influence the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs. This uniqueness can lead to different biological activities and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C18H13Br2NO3 |
|---|---|
Molekulargewicht |
451.1 g/mol |
IUPAC-Name |
6,8-dibromo-N-(2-ethylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H13Br2NO3/c1-2-10-5-3-4-6-15(10)21-17(22)13-8-11-7-12(19)9-14(20)16(11)24-18(13)23/h3-9H,2H2,1H3,(H,21,22) |
InChI-Schlüssel |
RZJMFEZKNDXACF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride](/img/structure/B12127505.png)
![5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12127510.png)

![4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)-](/img/structure/B12127521.png)


![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127551.png)
![3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127553.png)


![6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12127568.png)

![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127580.png)
